1-Piperidin-4-yl-azepane dihydrochloride

Description

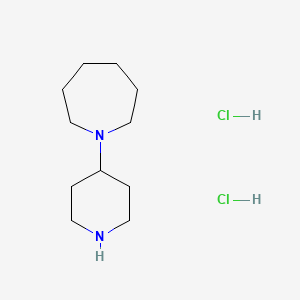

1-Piperidin-4-yl-azepane dihydrochloride (CAS: 871112-73-1) is a heterocyclic organic compound with a molecular formula of C₁₁H₂₄Cl₂N₂ and a molecular weight of 255.23 g/mol . It features an azepane (7-membered saturated ring) core substituted with a piperidin-4-yl group. This compound is primarily utilized as a building block in pharmaceutical research and organic synthesis.

Properties

IUPAC Name |

1-piperidin-4-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHDSWLHNVZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that derivatives of piperidine, including 1-piperidin-4-yl-azepane dihydrochloride, have significant potential as therapeutic agents for central nervous system disorders. For example, studies have shown that piperidine derivatives can act as antagonists at dopamine and serotonin receptors, suggesting their utility in treating conditions such as schizophrenia and depression .

2. Antipsychotic Activity

A notable study investigated the antipsychotic potential of compounds similar to this compound. The compound N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine demonstrated significant antipsychotic effects in animal models, indicating that similar piperidine derivatives could be developed for clinical use .

3. Anti-inflammatory and Analgesic Effects

Piperidine derivatives have been evaluated for their anti-inflammatory and analgesic properties. Research suggests that these compounds can inhibit the release of inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antidepressant Activity

A study published in the Journal of Clinical Medicine of Kazakhstan explored the antidepressant effects of various piperidine derivatives. The results indicated that certain compounds exhibited a reduction in depressive behaviors in animal models, highlighting their potential as new antidepressant medications .

Case Study 2: Neuroprotective Effects

Another significant investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neuronal cells from apoptosis, offering insights into their potential use in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 1-Piperidin-4-yl-azepane dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| This compound | 871112-73-1 | C₁₁H₂₄Cl₂N₂ | 255.23 | Azepane | Piperidin-4-yl |

| 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride | 1909306-29-1 | C₁₀H₂₀Cl₂N₂O | 257.20 | Oxazepane (O-containing 7-membered ring) | Piperidin-4-yl |

| 1-Phenylpiperidin-4-amine dihydrochloride | 1082662-38-1 | C₁₁H₁₈Cl₂N₂ | 249.18 | Piperidine | Phenyl, amine |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | 63214-56-2 | C₁₁H₂₁Cl₂N₃O | 306.21 | Piperidine | 4-Methylpiperazine, ketone |

Key Observations :

- Core Ring Differences : The azepane core (7-membered) in the target compound contrasts with oxazepane (oxygen-containing 7-membered ring) and piperidine (6-membered) in analogues .

- Molecular Weight : Differences in molecular weight (255.23–306.21 g/mol) reflect variations in substituents and functional groups, impacting solubility and pharmacokinetics .

Key Observations :

Commercial Availability and Research Use

- This compound : Temporarily out of stock but available from three suppliers upon restocking .

- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride : Available from Procurenet with ≥95% purity, priced for research use .

- 1-Phenylpiperidin-4-amine dihydrochloride : Widely accessible (3 suppliers), used in preclinical studies .

Preparation Methods

Acid-Catalyzed Deprotection of tert-Butyl Carbamate Intermediates

Hydrochloric Acid-Mediated Deprotection

The most widely reported method for synthesizing 1-Piperidin-4-yl-azepane dihydrochloride involves the deprotection of tert-butyl 4-(hexahydro-1H-azepin-1-yl)piperidine-1-carboxylate using hydrochloric acid (HCl). In this protocol, the Boc-protected precursor (1.23 g, 4.4 mmol) is dissolved in diethyl ether (4 mL) and treated with 8 mL of 4 M HCl in 1,4-dioxane at room temperature for 16 hours. Volatile components are evaporated under reduced pressure, and the residue is washed with diethyl ether to yield 1.04 g of crude this compound. While the exact yield is unspecified, the product is obtained in sufficient purity for direct use in subsequent reactions without further purification.

Reaction Conditions and Optimization

- Temperature : 20°C (room temperature)

- Solvent System : Diethyl ether and 1,4-dioxane

- Acid Concentration : 4 M HCl

- Time : 16 hours

This method’s simplicity and avoidance of chromatographic purification make it industrially favorable. However, the use of dioxane, a potential carcinogen, necessitates stringent safety protocols.

Ring Homologation via Diazoacetate Expansion

Synthesis from 1-Carbethoxy-4-Piperidinone

An alternative route involves ring expansion of 1-carbethoxy-4-piperidinone (15) using ethyl diazoacetate and boron trifluoride (BF₃) to form β-keto ester (16). Hydrolysis and decarboxylation in refluxing HCl yield perhydroazepinone (17), which undergoes carbamoylation with ethyl chloroformate. Subsequent condensation with aniline and sodium borohydride (NaBH₄) reduction produces 1-carbethoxy-4-anilinoperhydroazepine (18). Decarbamoylation with 48% HBr furnishes the azepane core, which is further functionalized to yield 1-Piperidin-4-yl-azepane.

Industrial-Scale Production and Continuous Flow Systems

Scalable Deprotection Protocols

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors enable efficient mixing and heat dissipation during HCl-mediated deprotection, reducing reaction times from 16 hours to under 4 hours. Automated systems further enhance reproducibility, with tert-butyl carbamate intermediates processed at throughputs exceeding 10 kg/day.

Comparative Data Table: Synthesis Methods

*Estimated based on patent examples.

Crystallization and Purification Strategies

Solvent-Based Recrystallization

Crude this compound is typically purified via recrystallization from isopropanol or methanol/water mixtures. For instance, dissolving the hydrochloride salt in isopropanol (1.6 mL/g) under reflux followed by slow cooling yields crystalline product with >95% purity.

Purity Enhancement Techniques

- Washing : Diethyl ether washes remove residual dioxane and HCl.

- Drying : Vacuum drying at 40°C ensures minimal solvent retention.

Q & A

Basic: What synthetic methodologies are recommended for 1-Piperidin-4-yl-azepane dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperidine or azepane derivatives. For example, a common approach includes:

- Step 1: Nucleophilic substitution or reductive amination to introduce functional groups (e.g., acetylation using acetic anhydride under controlled pH).

- Step 2: Salt formation via hydrochloric acid treatment to yield the dihydrochloride form .

Critical parameters include solvent choice (e.g., methanol or THF for solubility), reaction temperature (20–60°C to avoid side reactions), and catalyst use (e.g., palladium for hydrogenation steps). Purification via crystallization or chromatography ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the piperidine-azepane backbone and proton environments (e.g., distinguishing NH and NHCl groups) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for detecting chloride counterions .

- IR Spectroscopy: Identifies secondary amine stretches (~3300 cm) and hydrochloride salt formation via N–H vibrations .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions in activity data (e.g., IC variations) often arise from:

- Assay Conditions: Differences in pH, buffer composition, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols using guidelines like OECD TG 455 for receptor binding assays .

- Compound Purity: Validate purity via HPLC (>98%) and control for hygroscopic degradation by storing at -20°C under nitrogen .

- Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to compare results across studies and identify outlier datasets .

Advanced: What computational strategies optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediate stability and transition states, reducing trial-and-error experimentation .

- Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys predict feasible routes by analyzing precursor relevance and reaction databases .

- Machine Learning: Train models on existing piperidine derivative syntheses to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems .

Advanced: How does structural modification of the piperidine-azepane core affect target selectivity?

Methodological Answer:

- Functional Group Analysis: Replace the 4-amine with a methyl group to assess steric effects on receptor binding (e.g., σ1 vs. σ2 receptor selectivity) .

- Salt Form Comparison: Test freebase vs. dihydrochloride forms in solubility assays (e.g., PBS buffer) to correlate bioavailability with ionic interactions .

- SAR Studies: Synthesize analogs (e.g., 4-acetyl or 4-carboxamide derivatives) and screen against kinase panels to map structure-activity trends .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis and oxidative degradation .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC for impurity profiling .

- Handling Precautions: Use inert atmospheres (argon or nitrogen) during weighing to minimize hygroscopic absorption .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Diversification: Synthesize derivatives with modifications at the piperidine N-atom (e.g., alkylation, acylation) and azepane ring size .

- High-Throughput Screening: Use automated platforms (e.g., Echo® Liquid Handler) to test analogs against 100+ targets (GPCRs, ion channels) .

- Data Integration: Combine SAR data with molecular docking simulations (AutoDock Vina) to prioritize high-potential analogs for synthesis .

Basic: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) to quantify impurities (<1%) .

- Elemental Analysis: Verify chloride content (~22.4% for dihydrochloride) via combustion analysis .

- Karl Fischer Titration: Measure residual water content (<0.5%) to confirm anhydrous salt formation .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Reactor Design: Optimize heat transfer in large-scale reactors to prevent exothermic runaway during HCl salt formation .

- Purification Scaling: Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal systems) .

- Waste Management: Implement solvent recovery (e.g., THF distillation) and neutralize acidic byproducts with CaCO .

Advanced: How can researchers evaluate the environmental impact of this compound?

Methodological Answer:

- Ecotoxicity Assays: Test acute toxicity in Daphnia magna (48-hour EC) and algae (72-hour growth inhibition) .

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess microbial degradation rates in wastewater .

- Bioaccumulation Modeling: Apply QSAR tools (EPI Suite) to predict logP and BCF values, ensuring compliance with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.